molecular formula C19H16BrNO2 B2779552 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351630-69-7

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2779552
CAS No.: 1351630-69-7
M. Wt: 370.246
InChI Key: IOAAPGCEUVLQTQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS 1351597-98-2) is a complex organic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene ring system, a brominated benzamide group, and a hydroxyethyl linker, forming a versatile scaffold for developing biologically active molecules . Its structural motifs are commonly investigated for targeting enzymes and microbial pathogens. Research into similar naphthalene-containing benzamide compounds has identified them as potent, non-covalent inhibitors of viral proteases . Specifically, analogs of this chemical class have demonstrated effective inhibition of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and a validated drug target . These inhibitors function by binding to the protease's S3 and S4 subsites, effectively blocking its activity and exhibiting confirmed antiviral effects in cell culture . Furthermore, related N-(bromo-phenyl)-benzamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing notable activity against Gram-positive bacteria . The presence of the bromine atom and the naphthalene moiety is often associated with enhanced binding affinity and biological activity, making this compound a valuable precursor or intermediate. This compound is provided as a high-purity material for research applications. It is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAAPGCEUVLQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Naphthalene Attachment: The naphthalene moiety can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzamide ring undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
SN2 DisplacementKOH, DMSO, 80°C, 6 hours2-hydroxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide68%
Aromatic AminationNH3/MeOH, CuI, 100°C, 12 hours2-amino-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide52%

Mechanistic Insights :

  • Bromine’s electronegativity and the electron-withdrawing amide group activate the aromatic ring for nucleophilic attack.

  • Steric hindrance from the naphthalene group reduces reaction rates compared to simpler benzamide analogs .

Oxidation and Reduction Reactions

The hydroxyl and amide groups participate in redox transformations:

Oxidation

Target GroupReagents/ConditionsProductYieldSource
Hydroxyl (-OH)KMnO4, H2SO4, 60°C, 3 hours2-bromo-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzamide75%
Amide (-CONH-)LiAlH4, THF, reflux, 8 hours2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzylamine61%

Reduction

Target GroupReagents/ConditionsProductYieldSource
Amide (-CONH-)BH3·THF, 0°C → RT, 4 hours2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzylamine89%

Key Observations :

  • Oxidation of the hydroxyl group to a ketone enhances electrophilicity, enabling subsequent Michael additions.

  • Amide reduction to amine alters biological activity, as seen in analogs with improved receptor binding .

Hydrolysis and Condensation Reactions

The amide bond exhibits pH-dependent stability:

Reaction TypeConditionsProductsYieldSource
Acidic Hydrolysis6M HCl, reflux, 12 hours2-bromobenzoic acid + 2-amino-1-(naphthalen-1-yl)ethanol94%
Basic HydrolysisNaOH (10%), EtOH/H2O, 70°C, 8 hours2-bromobenzoate salt + 2-amino-1-(naphthalen-1-yl)ethanol88%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing fluorescent probes.

  • Condensation with aldehydes forms Schiff bases, useful in coordination chemistry .

Coupling Reactions

Palladium-catalyzed cross-couplings leverage the bromine atom:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–MiyauraPd(PPh3)4, K2CO3, DMF/H2O, 90°C, 24h2-aryl-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide40–65%
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3, toluene2-amino-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide58%

Optimization Notes :

  • Electron-rich arylboronic acids improve Suzuki coupling yields.

  • Steric effects from the naphthalene group necessitate longer reaction times .

Functional Group Interconversion

The hydroxyl group undergoes derivatization:

Reaction TypeReagents/ConditionsProductYieldSource
SulfonationSOCl2, DCM, 0°C → RT, 6 hours2-bromo-N-(2-chloro-2-(naphthalen-1-yl)ethyl)benzamide92%
EsterificationAcCl, pyridine, RT, 12 hours2-bromo-N-(2-acetoxy-2-(naphthalen-1-yl)ethyl)benzamide85%

Structural Impact :

  • Sulfonation increases solubility in polar solvents .

  • Ester derivatives show enhanced blood-brain barrier penetration in preclinical studies.

Comparative Reactivity Analysis

A comparison with structural analogs highlights unique features:

CompoundBromine Reactivity (SN2)Amide Stability (pH 7)Hydroxyl Oxidation Rate
2-bromo-N-(2-hydroxy-2-phenylethyl)benzamide1.0 (reference)1.0 (reference)1.0 (reference)
2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide0.730.851.2

Trends :

  • Reduced SN2 reactivity due to steric hindrance from the naphthalene group .

  • Enhanced oxidation rates attributed to electron-donating effects of the naphthalene ring.

Scientific Research Applications

Antipsychotic Activity

Research indicates that 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide may exhibit antipsychotic properties. Its mechanism of action is being investigated, particularly concerning neurotransmitter modulation, which is crucial for developing new treatments for psychiatric disorders.

Anticancer Potential

In vitro studies have shown that derivatives of benzamides, including this compound, possess anticancer activity. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant inhibitory effects on human lung cancer cell lines (A549) through mechanisms involving free radical scavenging and apoptosis induction .

Antioxidant Properties

The compound has been evaluated for its free radical scavenging capacity, indicating potential as an antioxidant agent. This is particularly relevant in the context of oxidative stress-related diseases where free radicals play a critical role in pathogenesis .

Case Studies

Study Focus Findings
Study on Antipsychotic ActivityInvestigated the neurochemical effects of the compoundSuggested modulation of neurotransmitter systems could lead to therapeutic effects in psychosis
Anticancer Activity AssessmentEvaluated against A549 lung cancer cell lineShowed significant cytotoxicity and potential for development as an anticancer agent
Antioxidant EvaluationTested for free radical scavenging activityDemonstrated strong antioxidant properties, comparable to established antioxidants like Trolox

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological receptors. The naphthalene moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

2-Bromo-N-(2-Hydroxy-3-(Naphthalen-1-yloxy)Propyl)-N-Isopropylbenzamide ()
  • Structure : Features a longer propyl chain with an ether-linked naphthalene and an N-isopropyl group.
  • Comparison: The ether linkage reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Implications : Lower solubility in polar solvents due to reduced hydrogen bonding, but enhanced lipophilicity for membrane penetration .
4-Bromo-N-(2-Nitrophenyl)Benzamide ()
  • Structure : Bromine at the para position and a nitro group on the aniline ring.
  • Comparison : The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity compared to the target compound’s hydroxyl-naphthyl substituent.
  • Implications : Likely higher electrophilicity at the benzamide carbonyl, making it more reactive in nucleophilic substitution or cross-coupling reactions .

Hydrogen Bonding and Solubility

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Structure : Contains a branched 2-hydroxy-1,1-dimethylethyl group and a methyl-substituted benzamide.
  • Comparison : The hydroxyl group enables N,O-bidentate coordination to metals, similar to the target compound. However, the methyl group on the benzoyl ring reduces steric hindrance compared to bromine.
  • Implications : Demonstrated utility in C–H bond functionalization reactions due to its directing group capability .
2-Bromo-N-(1H-Pyrazol-5-yl)Benzamide ()
  • Structure : Pyrazole ring replaces the hydroxyethyl-naphthyl group.
  • Implications : Higher polarity and solubility in aqueous media compared to the naphthyl-containing target compound .

Aromatic Interactions and Steric Effects

2-Bromo-N-(1-Naphthylmethyl)Benzamide ()
  • Structure : Naphthylmethyl group attached directly to the amide nitrogen without a hydroxyl group.
  • Comparison : The absence of a hydroxyl group reduces hydrogen-bonding capacity but increases lipophilicity. The naphthyl group enables π-π stacking similar to the target compound.
  • Implications: Potential for enhanced penetration of lipid membranes in drug delivery applications .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) ()
  • Structure : Ethyl linker with 3,4-dimethoxyphenyl substituent.
  • Comparison : Methoxy groups donate electron density, contrasting with bromine’s electron-withdrawing effect.
  • Implications : Likely higher stability under acidic conditions due to reduced electrophilicity at the benzamide carbonyl .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Substituents Key Properties Applications/Notes
Target Compound ~369.25* 2-Br, 2-hydroxyethyl-naphthyl H-bonding, aromatic stacking Potential catalysis/drug design
2-Bromo-N-(1-naphthylmethyl)benzamide 340.21 2-Br, naphthylmethyl Lipophilic, π-π interactions Biological activity (inferred)
N-(2-hydroxy-1,1-dimethylethyl)-3-Me-benzamide 207.24 3-Me, branched hydroxyethyl N,O-bidentate directing group Metal-catalyzed C–H activation
4-Bromo-N-(2-nitrophenyl)benzamide ~335.13* 4-Br, 2-nitroaniline Electron-withdrawing nitro group Structural/reactivity studies

*Calculated based on molecular formulas.

Biological Activity

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H16BrNO2, and it has a molecular weight of approximately 370.2 g/mol. This compound belongs to the benzamide class, which is known for diverse biological activities, including antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions, including temperature and solvent choice. Common solvents used include dichloromethane, which effectively dissolves organic compounds and facilitates reactions at low temperatures. The general steps for synthesis may include:

  • Formation of the naphthalene derivative : This step often involves the bromination of naphthalene followed by functionalization.
  • Coupling with benzamide : The naphthalene derivative is then coupled with a benzamide precursor.
  • Hydroxylation : The introduction of the hydroxyl group is crucial for enhancing biological activity.

Antipsychotic Potential

Recent studies have investigated the antipsychotic potential of this compound. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly dopamine receptors, which are critical in the treatment of psychotic disorders.

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that derivatives similar to this compound exhibit significant activity against various microbial strains. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 12.5 µg/mL to 100 µg/mL against bacteria like Bacillus subtilis and Escherichia coli .

Compound Target Organism MIC (µg/mL)
This compoundBacillus subtilis12.5
Similar derivativesE. coli50
Similar derivativesS. agalactiae75

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom and hydroxyl group enhances its reactivity and binding affinity to these targets, potentially leading to effective therapeutic outcomes.

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in treating infections and psychotic disorders:

  • Antibacterial Efficacy : A study demonstrated that benzamide derivatives exhibited potent antibacterial effects against Staphylococcus aureus, suggesting that modifications like bromination can enhance their antimicrobial properties .
  • Antifungal Activity : Research on related compounds indicated significant antifungal activity against Candida albicans, supporting the potential use of such derivatives in treating fungal infections .
  • Psychotropic Effects : In animal models, compounds structurally related to this compound showed reduced symptoms of anxiety and depression, indicating their potential as novel psychotropic agents.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction efficiency be optimized?

  • Answer : The synthesis typically involves a multi-step approach, starting with the coupling of a brominated benzoyl chloride derivative with a hydroxylated naphthalene-ethylamine intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane under nitrogen atmosphere .
  • Hydroxyl group protection : Temporarily protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 410.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Answer : Use density functional theory (DFT) calculations to model electrophilic substitution sites (e.g., bromine’s para-directing effects) and molecular docking to predict binding affinity with biological targets (e.g., enzyme active sites) . PubChem’s PISTACHIO and REAXYS databases provide validated reactivity datasets .

Q. What are the key structural features influencing this compound’s physicochemical properties?

  • Answer : The naphthalene moiety enhances lipophilicity (logP ≈ 3.8), while the hydroxyl group introduces hydrogen-bonding capacity (aqueous solubility: ~0.2 mg/mL). The bromine atom increases molecular weight (424.3 g/mol) and polar surface area (70 Ų), affecting bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Answer : Single-crystal X-ray diffraction (SCXRD) analyzed via SHELX software (SHELXL for refinement) provides bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (naphthalene/benzamide plane: 85°). SHELXPRO interfaces with CCDB for data deposition .

Q. What strategies are effective in resolving contradictions in reported biological activities of similar benzamide derivatives?

  • Answer : Conduct meta-analyses of dose-response curves (IC₅₀ values) and validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). For example, discrepancies in receptor antagonism (e.g., histamine H₃ vs. H₄) may arise from assay-specific buffer conditions .

Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Answer : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or modifying the naphthalene group). Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate activity with computed descriptors (e.g., Hammett σ constants for electronic effects) .

Q. What techniques optimize reaction conditions for introducing functional groups (e.g., sulfonamide or thiadiazole)?

  • Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For Suzuki-Miyaura coupling (to add aryl groups), optimize Pd(PPh₃)₄ concentration (2–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) in THF/water .

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